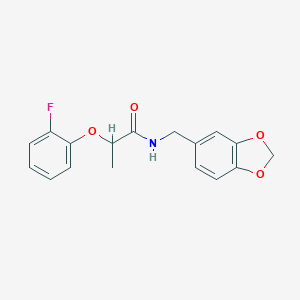

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide

Description

Properties

Molecular Formula |

C17H16FNO4 |

|---|---|

Molecular Weight |

317.31 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide |

InChI |

InChI=1S/C17H16FNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20) |

InChI Key |

JLHPWCFYIOXNHL-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |

Canonical SMILES |

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzodioxole ring and a fluorophenoxy group, which contribute to its pharmacological properties. The presence of these functional groups is crucial for its interaction with biological targets.

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds with similar structures have shown significant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting a potential mechanism involving benzodiazepine receptors .

- Inhibition of Protein Kinases : Compounds with the benzodioxole moiety have been investigated for their ability to inhibit protein kinases such as DYRK1A. In vitro studies have demonstrated that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines by targeting these kinases .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound and its analogs:

- Cell Proliferation Inhibition : The compound has been tested against multiple cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). Results indicate that some derivatives exhibit IC50 values in the micromolar range, indicating effective inhibition of tumor growth .

- Cytotoxicity Assessment : MTS assays were employed to assess cytotoxicity across various cancerous and normal cell lines. Notably, certain compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Studies

A notable study focused on the structure-activity relationship (SAR) of benzodioxole derivatives indicated that modifications to the phenyl ring significantly affect their kinase inhibition activity. For example, the introduction of specific substituents led to enhanced potency against DYRK1A and GSK3 kinases .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide has been investigated for its role as a pharmacological agent. Its structure suggests potential activity against various biological targets.

1.1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). For instance, a study on related compounds showed IC50 values ranging from 0.71 μM to 4.82 μM against COX-1, suggesting that this compound may also possess anti-inflammatory properties .

1.2. Neuropharmacological Effects

Analogues of this compound have been explored for their neuropharmacological effects, particularly in the context of mood disorders and neurodegenerative diseases. The benzodioxole moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation .

Biological Research Applications

The compound has also been studied for its biological effects, particularly concerning cellular transport mechanisms.

2.1. P-Glycoprotein Regulation

A notable application involves the regulation of P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. In a study examining oxidative stress effects on Caco-2 cells, this compound was used to assess its impact on P-gp levels under stress conditions . The findings indicated that this compound could modulate P-gp expression, highlighting its potential in enhancing drug bioavailability.

Synthesis and Structural Studies

The synthesis of this compound has been documented through various methods including conventional and microwave-assisted techniques. These methods not only facilitate the production of the compound but also enable structural elucidation through spectral analysis.

3.1. Spectroscopic Characterization

The characterization of synthesized compounds typically includes techniques such as NMR and IR spectroscopy to confirm the molecular structure and functional groups present . For instance, spectral data can reveal important information about the configuration around double bonds or functional group interactions.

4.1. Anti-platelet Aggregation Activity

In a study involving structurally related compounds, several exhibited significant anti-platelet aggregation properties with IC50 values superior to standard drugs like aspirin . This suggests that this compound could be further investigated for cardiovascular applications.

4.2. Computational Studies

Recent computational studies have employed molecular docking simulations to predict the binding affinity of this compound with various biological targets such as COX enzymes and serotonin receptors . These studies provide insights into the mechanisms by which the compound may exert its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- 1,3-Benzodioxol-5-ylmethyl group: A fused bicyclic aromatic system known for enhancing metabolic stability and membrane permeability.

- 2-(2-Fluorophenoxy)propanamide: An ether linkage with an electron-withdrawing fluorine atom, which may enhance binding interactions through dipole effects.

Comparison Table

Detailed Analysis of Structural Differences

Substituent Effects on Pharmacokinetics

- Target Compound: The fluorophenoxy group balances electronic effects (fluorine’s electronegativity) and moderate lipophilicity, favoring blood-brain barrier penetration.

- BI17894 : The thioether group may undergo oxidation to sulfoxides, altering pharmacokinetics compared to the target’s ether linkage .

Electronic and Steric Considerations

- Oxadiazole Derivative (): The oxadiazole ring acts as a bioisostere for esters, enhancing resistance to enzymatic degradation.

- Benzoylphenyl Derivative () : The extended aromatic system increases molecular weight and logP, which may reduce bioavailability but improve affinity for hydrophobic binding sites.

Preparation Methods

Direct Amide Coupling

Procedure :

-

Precursor Synthesis :

-

Coupling Reaction :

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

-

Straightforward one-pot reaction.

-

High functional group tolerance.

Challenges :

Stepwise Alkylation-Amidation

Procedure :

-

Alkylation of 2-Fluorophenol :

-

Saponification :

-

Amide Formation :

Yield : 72–80% (over three steps).

Advantages :

-

Avoids coupling reagents, reducing cost.

-

Acid chloride intermediate enhances reactivity.

Challenges :

Solid-Phase Synthesis

Procedure (Adapted from US6710208B2):

-

Resin Functionalization :

-

Load Wang resin with Fmoc-protected 1,3-benzodioxol-5-ylmethylamine using diisopropylcarbodiimide (DIC) and oxyma.

-

-

Deprotection and Coupling :

-

Remove Fmoc with piperidine/DMF.

-

Couple 2-(2-fluorophenoxy)propanoic acid using HBTU and DIPEA.

-

-

Cleavage :

Yield : 65–70% (purity >90% by HPLC).

Advantages :

-

Facilitates high-throughput synthesis.

-

Reduces purification steps.

Challenges :

Optimization and Green Chemistry Approaches

Solvent-Free Amidation

A transition-metal-free method (adapted from ACS JOC):

-

Mix 1,3-benzodioxol-5-ylmethylamine and 2-(2-fluorophenoxy)propanoic acid with NaH (1.2 equiv) under ball-milling conditions.

Yield : 82% (no chromatography required).

Advantages :

-

Eliminates toxic solvents.

-

Energy-efficient mechanochemical activation.

Biocatalytic Methods

Enzymatic Amidation (Inspired by PMC studies):

-

Use lipase B from Candida antarctica (CAL-B) to catalyze the reaction between 1,3-benzodioxol-5-ylmethylamine and ethyl 2-(2-fluorophenoxy)propanoate in tert-butanol.

Limitations :

-

Longer reaction times.

-

Enzyme cost and stability issues.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Amide Coupling | 68–75 | >95 | Simplicity | Byproduct formation |

| Stepwise Alkylation | 72–80 | >90 | Cost-effective | Multi-step process |

| Solid-Phase | 65–70 | >90 | High-throughput | Scalability issues |

| Solvent-Free | 82 | >95 | Eco-friendly | Requires specialized equipment |

| Biocatalytic | 58–63 | 85–90 | Mild conditions | Low efficiency |

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg) favors the stepwise alkylation-amidation route due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.